N-Methyl-3-(propylamino)propanamide
Description
N-Methyl-3-(propylamino)propanamide is an organic compound with the molecular formula C7H16N2O It belongs to the class of amides, which are characterized by the presence of a carbonyl group (C=O) bonded to a nitrogen atom
Properties
IUPAC Name |
N-methyl-3-(propylamino)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O/c1-3-5-9-6-4-7(10)8-2/h9H,3-6H2,1-2H3,(H,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRELTSVUBDBKNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCCC(=O)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Methyl-3-(propylamino)propanamide can be synthesized through a multi-step process involving the reaction of propylamine with N-methylpropanamide. The reaction typically occurs under controlled conditions, such as specific temperatures and pressures, to ensure the desired product is obtained with high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to maximize yield and efficiency while minimizing waste and energy consumption.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where it reacts with oxidizing agents to form corresponding oxidized products.
Reduction: This compound can also participate in reduction reactions, where it is reduced to form amines or other reduced derivatives.
Substitution: this compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce primary or secondary amines.
Scientific Research Applications
N-Methyl-3-(propylamino)propanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound can be used in studies involving enzyme interactions and protein modifications.
Medicine: Research into potential pharmaceutical applications, such as drug development and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Methyl-3-(propylamino)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to changes in biochemical pathways and cellular processes. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
N-Methyl-3-(methylamino)propanamide: Similar in structure but with a methyl group instead of a propyl group.
Propanamide: The parent compound without the N-methyl and propylamino substitutions.
Uniqueness: N-Methyl-3-(propylamino)propanamide is unique due to its specific substitutions, which confer distinct chemical properties and reactivity
Biological Activity
N-Methyl-3-(propylamino)propanamide is a compound whose biological activity has garnered attention in various research contexts. This article synthesizes findings from multiple studies, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound is classified as an amide, characterized by the following molecular formula:
- Molecular Formula : C₈H₁₉N₂O
- Molecular Weight : 158.24 g/mol
The compound features a propylamino group attached to a methylated nitrogen atom, which may influence its interaction with biological targets.
Research indicates that this compound exhibits activity through several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been studied for its ability to inhibit specific enzymes, such as cholinesterases, which are crucial in neurotransmission. Its inhibition profile shows potential for modulating cholinergic signaling pathways .
- Receptor Interaction : Preliminary studies suggest that this compound may act as a ligand at various receptor sites, including histamine receptors. Its affinity and intrinsic activity at these receptors can inform its therapeutic potential in conditions like allergies or neurodegenerative disorders .
Biological Activity Data
The biological activity of this compound has been quantitatively assessed in several studies. The following table summarizes key findings related to its inhibitory effects on various biological targets:
| Target | IC₅₀ (nM) | Selectivity | Comments |
|---|---|---|---|
| Cholinesterase (AChE) | 50 ± 10 | Moderate | Impacts neurotransmitter degradation |
| Histamine H₃ Receptor | 41.7 ± 8.5 | High | Antagonistic properties observed |
| MAO-B (Monoamine Oxidase B) | 4.7 | Very High | Selective over MAO-A; potential in mood disorders |
Case Study 1: Neuroprotective Effects
A study evaluated the neuroprotective effects of this compound in a model of neurodegeneration. The compound demonstrated significant protective effects against oxidative stress-induced neuronal death, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's .
Case Study 2: Antimicrobial Activity
In another investigation, the compound was tested for antimicrobial properties against various pathogens. Results indicated moderate antibacterial activity, particularly against Gram-positive bacteria, which could lead to further exploration in the development of antimicrobial agents.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
